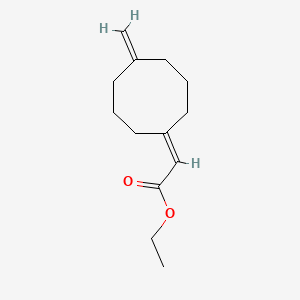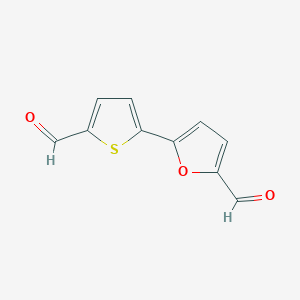
5-(5-Formylthiophen-2-yl)furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Formylthiophen-2-yl)furan-2-carbaldehyde is an organic compound characterized by the presence of both furan and thiophene rings, each substituted with a formyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Formylthiophen-2-yl)furan-2-carbaldehyde typically involves the formylation of thiophene and furan derivatives. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group into the thiophene and furan rings .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar formylation reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-Formylthiophen-2-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the thiophene and furan rings.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-(5-Formylthiophen-2-yl)furan-2-carboxylic acid.
Reduction: 5-(5-Hydroxymethylthiophen-2-yl)furan-2-carbaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-(5-Formylthiophen-2-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 5-(5-Formylthiophen-2-yl)furan-2-carbaldehyde is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The formyl groups can participate in nucleophilic addition reactions, while the thiophene and furan rings can engage in π-π stacking interactions with aromatic residues in proteins . These interactions may modulate the activity of enzymes and receptors, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(5-Formylthiophen-2-yl)furan-2-carboxylic acid
- 5-(5-Hydroxymethylthiophen-2-yl)furan-2-carbaldehyde
- 5,5’,5’'-(Nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbaldehyde)
Uniqueness
5-(5-Formylthiophen-2-yl)furan-2-carbaldehyde is unique due to the presence of both furan and thiophene rings, each substituted with a formyl group. This dual substitution pattern imparts distinct electronic and steric properties, making it a versatile intermediate for the synthesis of various heterocyclic compounds and advanced materials .
Propriétés
Numéro CAS |
326925-40-0 |
|---|---|
Formule moléculaire |
C10H6O3S |
Poids moléculaire |
206.22 g/mol |
Nom IUPAC |
5-(5-formylthiophen-2-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H6O3S/c11-5-7-1-3-9(13-7)10-4-2-8(6-12)14-10/h1-6H |
Clé InChI |
QQUQAOBCOSFXIS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)C2=CC=C(S2)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-3-{[(2S)-2-Methylpent-4-enoyl]oxy}hexanoic acid](/img/structure/B14250442.png)

![Methyl N-[(2S)-1-(methylamino)-1-oxo-2-phenylpropan-2-yl]-L-valinate](/img/structure/B14250447.png)
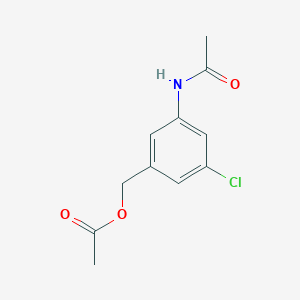
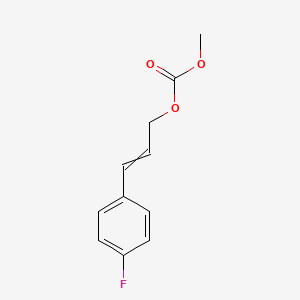



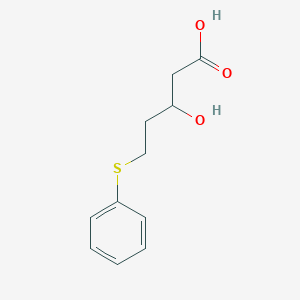


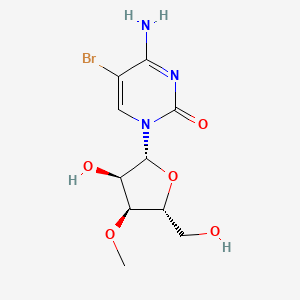
![8-[Benzyl(methyl)amino]octyl 4-hydroxybenzoate](/img/structure/B14250518.png)
